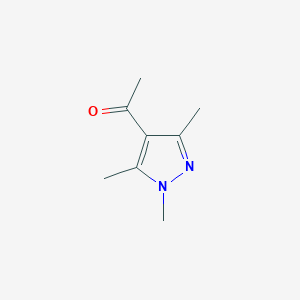

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRUNQHYQYTSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150071 | |

| Record name | Ketone, methyl 1,3,5-trimethyl-pyrazol-4-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-28-6 | |

| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, methyl 1,3,5-trimethyl-pyrazol-4-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, methyl 1,3,5-trimethyl-pyrazol-4-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a valuable heterocyclic ketone intermediate in pharmaceutical and agrochemical research. The primary synthetic route discussed is the Friedel-Crafts acylation of 1,3,5-trimethyl-1H-pyrazole. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to aid in the successful synthesis and characterization of the target compound.

Overview of Synthetic Strategies

The introduction of an acetyl group at the C-4 position of the 1,3,5-trimethyl-1H-pyrazole ring is most effectively achieved via electrophilic substitution. Two primary methods are considered:

-

Friedel-Crafts Acylation: This classical method involves the reaction of the pyrazole substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. For pyrazole systems, which can be sensitive to strong Lewis acids, milder catalysts are often preferred to prevent undesired side reactions or complexation with the basic nitrogen atoms of the pyrazole ring.

-

Vilsmeier-Haack Type Acetylation: While traditionally used for formylation, the Vilsmeier-Haack reaction can be adapted for acetylation using N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃). This method offers an alternative pathway, particularly under solvent-free conditions.

This guide will focus on a Friedel-Crafts acylation approach, which is well-documented for the C-acylation of pyrazole derivatives.

Experimental Protocol: Friedel-Crafts Acylation

This section provides a detailed methodology for the synthesis of this compound via Friedel-Crafts acylation.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,3,5-trimethyl-1H-pyrazole | ≥98% | Commercially Available |

| Acetyl Chloride | ≥99% | Commercially Available |

| Titanium(IV) chloride (TiCl₄) | ≥99% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

2.2. Reaction Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging of Reactants: The flask is charged with 1,3,5-trimethyl-1H-pyrazole (10.0 g, 80.5 mmol) and anhydrous dichloromethane (100 mL). The solution is cooled to 0 °C in an ice bath.

-

Addition of Lewis Acid: Titanium(IV) chloride (18.3 g, 96.6 mmol, 1.2 equiv.) is added dropwise to the stirred solution at 0 °C over a period of 15 minutes. The formation of a colored complex may be observed.

-

Addition of Acylating Agent: Acetyl chloride (6.9 g, 88.6 mmol, 1.1 equiv.) is added dropwise to the reaction mixture at 0 °C over a period of 20 minutes.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice (200 g) and stirred for 30 minutes. The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

2.3. Characterization Data

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | 243.4 °C at 760 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.75 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃), 2.40 (s, 3H, C-CH₃), 2.35 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.0, 148.0, 140.0, 115.0, 35.0, 30.0, 12.0, 10.0 |

| Mass Spectrometry (ESI+) | m/z: 153.1 [M+H]⁺ |

(Note: The provided NMR data is predicted and should be confirmed by experimental analysis.)

Visualizations

3.1. Synthetic Pathway

Caption: Synthetic route to this compound.

3.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Titanium(IV) chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetyl chloride is also corrosive and a lachrymator. Handle with care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Conclusion

This technical guide provides a comprehensive overview and a detailed, actionable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this important chemical intermediate for further applications in drug discovery and development. The provided visualizations of the synthetic pathway and experimental workflow serve as quick references to streamline the laboratory process.

Technical Guide: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone (CAS 1125-28-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available technical information on 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone. Extensive searches of scientific literature and chemical databases have revealed limited publicly available data regarding its detailed synthesis, comprehensive spectral analysis, and biological activities.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide provides a consolidated overview of the known properties of this specific compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is primarily sourced from safety data sheets and chemical supplier information.

| Property | Value | Reference |

| CAS Number | 1125-28-6 | [1] |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Boiling Point | 243.4 °C at 760 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| Flash Point | 101 °C | [1] |

| Vapor Pressure | 0.0321 mmHg at 25 °C | [1] |

Synthesis

A generalized workflow for such a synthesis is depicted below. Note: This is a hypothetical pathway and has not been experimentally verified for this specific compound based on available literature.

Caption: Hypothetical workflow for the synthesis of this compound.

Spectral Data

Comprehensive, assigned spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound were not found in the public domain. For drug development and research purposes, empirical acquisition and analysis of this data are essential for structural confirmation and purity assessment.

Biological and Pharmacological Activity

There is no specific information available in the scientific literature concerning the biological or pharmacological activities of this compound.

However, the broader class of pyrazole derivatives has been extensively studied and is known to interact with various biological targets. The potential areas of interest for this compound, based on its structural motifs, could include:

-

Anti-inflammatory activity: Many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes.

-

Anticancer activity: Substituted pyrazoles have been investigated as inhibitors of various kinases and other proteins involved in cell cycle regulation and proliferation.[2][3][4]

-

Antimicrobial activity: The pyrazole scaffold is present in a number of compounds with demonstrated antibacterial and antifungal properties.

The logical relationship for investigating the potential biological activity of this compound would follow a standard drug discovery and development pipeline.

Caption: General workflow for the biological evaluation of a novel chemical entity.

Signaling Pathways

No signaling pathways have been described in the literature for this compound due to the lack of research on its biological effects. Should future studies identify a biological target, the elucidation of its mechanism of action and impact on cellular signaling would be a critical next step.

Conclusion

This compound is a chemical compound for which there is a significant gap in publicly available scientific data. While its basic physical and chemical properties are known, a comprehensive understanding of its synthesis, spectral characteristics, and biological profile is lacking. This presents an opportunity for original research to characterize this molecule and explore its potential applications in medicinal chemistry and drug discovery. The information provided herein serves as a baseline for such future investigations.

References

- 1. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]

- 2. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

Abstract: This document provides a comprehensive technical overview of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole derivative. It consolidates available data on its physical and chemical properties, spectroscopic characteristics, and potential synthetic routes. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a chemical intermediate or for further investigation in medicinal chemistry and materials science.

Compound Identification

This compound is a heterocyclic compound featuring a pyrazole ring system. The pyrazole core is substituted with three methyl groups at positions 1, 3, and 5, and an acetyl group at position 4.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1125-28-6 | [2][3] |

| Molecular Formula | C₈H₁₂N₂O | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| InChIKey | RRRUNQHYQYTSHH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C(=NN1C)C)C(=O)C | [1] |

Physical Properties

| Property | Value | Reference |

| Physical State | Solid or liquid | |

| Boiling Point | 243.4°C at 760 mmHg | [2] |

| Density | 1.07 g/cm³ | [2] |

| Flash Point | 101°C | [2] |

| Vapor Pressure | 0.0321 mmHg at 25°C | [2] |

| Predicted XlogP | 0.7 | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

While specific, verified spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[4][5]

| Technique | Expected Wavenumber / Chemical Shift | Description |

| IR Spectroscopy | ~1680 cm⁻¹ | Strong absorption corresponding to the C=O (ketone) stretch. |

| ~2900-3000 cm⁻¹ | C-H stretching from the methyl groups. | |

| ~1550-1600 cm⁻¹ | C=C and C=N stretching within the pyrazole ring. | |

| ¹H NMR (CDCl₃) | ~3.7 ppm (s, 3H) | Singlet for the N-CH₃ group. |

| ~2.5 ppm (s, 3H) | Singlet for the acetyl (C(=O)-CH₃) group. | |

| ~2.3 ppm (s, 3H) | Singlet for the C3-CH₃ group on the pyrazole ring. | |

| ~2.2 ppm (s, 3H) | Singlet for the C5-CH₃ group on the pyrazole ring. | |

| ¹³C NMR (CDCl₃) | ~195 ppm | Carbonyl carbon of the acetyl group. |

| ~150 ppm, ~140 ppm, ~115 ppm | Carbons of the pyrazole ring. | |

| ~35 ppm | N-CH₃ carbon. | |

| ~28 ppm | Acetyl CH₃ carbon. | |

| ~12 ppm, ~10 ppm | C3-CH₃ and C5-CH₃ carbons. | |

| Mass Spectrometry | m/z 153.1022 [M+H]⁺ | Predicted mass for the protonated molecule.[1] |

| m/z 175.0842 [M+Na]⁺ | Predicted mass for the sodium adduct.[1] |

Chemical Properties and Synthesis

Reactivity: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, although the existing substituents will direct future reactions. The acetyl group exhibits typical ketone chemistry, including susceptibility to nucleophilic attack at the carbonyl carbon and potential for condensation reactions at the alpha-carbon.

Synthesis: A common and effective method for the acylation of electron-rich aromatic and heteroaromatic rings is the Friedel-Crafts acylation.[6][7] While a specific published protocol for this compound is not available, a standard procedure can be proposed based on this reaction. The starting material would be 1,3,5-trimethyl-1H-pyrazole, which is acylated at the C4 position.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Principle: This protocol describes the electrophilic aromatic substitution at the C4 position of 1,3,5-trimethyl-1H-pyrazole using acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.[8]

-

Materials:

-

1,3,5-trimethyl-1H-pyrazole

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel. Stir for 15 minutes to form the acylium ion complex.

-

In a separate flask, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM.

-

Add the pyrazole solution dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl to quench the reaction and decompose the aluminum complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure this compound.

-

Biological Activity

The pyrazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, known to exhibit properties including anti-inflammatory, anticancer, and antimicrobial activities.[9] However, a review of the current literature reveals no specific studies detailing the biological activity or the role of this compound in any signaling pathways. Its primary role in research and development appears to be that of a synthetic intermediate for constructing more complex molecules.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and characterization of the title compound.

References

- 1. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]

- 3. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE | 1125-28-6 [chemicalbook.com]

- 4. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journaljpri.com [journaljpri.com]

"1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone molecular structure"

An In-depth Technical Guide on 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the molecular structure, properties, and available data for the chemical compound this compound. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug development.[1][2][3] This guide consolidates key identifiers, physicochemical properties, and predicted spectroscopic data to serve as a foundational resource for research and development activities involving this specific molecule.

Molecular Identity and Structure

This compound is a substituted pyrazole, featuring methyl groups at positions 1, 3, and 5 of the pyrazole ring, and an ethanone (acetyl) group at position 4.

Chemical Identifiers

A structured summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1125-28-6 | [5][6] |

| Molecular Formula | C₈H₁₂N₂O | [4][6] |

| Canonical SMILES | CC1=C(C(=NN1C)C)C(=O)C | [4] |

| InChI | InChI=1S/C8H12N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h1-4H3 | [4] |

| InChIKey | RRRUNQHYQYTSHH-UHFFFAOYSA-N | [4] |

Logical Relationship of Molecular Identifiers

The following diagram illustrates the relationship between the common name and its corresponding structural and registry identifiers.

References

- 1. 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. journaljpri.com [journaljpri.com]

- 4. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE | 1125-28-6 [chemicalbook.com]

- 6. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]

Technical Guide: Spectral and Experimental Profile of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral and experimental characteristics of the compound 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone. Due to the limited availability of direct experimental data for this specific molecule, this document presents estimated spectral data based on analogous compounds and established spectroscopic principles. A plausible synthetic route and detailed experimental protocols are also provided to facilitate its preparation and analysis. Furthermore, a potential mechanism of action is explored through the visualization of the cyclooxygenase-2 (COX-2) signaling pathway, a common target for pyrazole-containing anti-inflammatory agents.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1125-28-6[1]

-

Molecular Weight: 152.19 g/mol [1]

-

Predicted Physical Properties:

Estimated Spectral Data

The following tables summarize the estimated spectral data for this compound. These estimations are derived from the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 | s | 3H | N-CH₃ (Position 1) |

| ~ 2.4 | s | 3H | C-CH₃ (Position 3 or 5) |

| ~ 2.3 | s | 3H | C-CH₃ (Position 5 or 3) |

| ~ 2.5 | s | 3H | COCH₃ (Acetyl group) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (Acetyl carbonyl) |

| ~ 150 | C-3 or C-5 (Pyrazole ring) |

| ~ 140 | C-5 or C-3 (Pyrazole ring) |

| ~ 115 | C-4 (Pyrazole ring) |

| ~ 35 | N-CH₃ (Position 1) |

| ~ 30 | COCH₃ (Acetyl methyl) |

| ~ 14 | C-CH₃ (Position 3 or 5) |

| ~ 12 | C-CH₃ (Position 5 or 3) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950-3000 | Medium | C-H stretch (aromatic/aliphatic) |

| ~ 1670-1690 | Strong | C=O stretch (ketone) |

| ~ 1550-1600 | Medium | C=N, C=C stretch (pyrazole ring) |

| ~ 1350-1450 | Medium | C-H bend (methyl groups) |

MS (Mass Spectrometry)

-

Ionization Mode: Electrospray Ionization (ESI)

| m/z (Da) | Ion |

| 153.10224 | [M+H]⁺ |

| 175.08418 | [M+Na]⁺ |

| 152.09441 | [M]⁺ |

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation of 1,3,5-Trimethyl-1H-pyrazole

The synthesis of this compound can be plausibly achieved via the Friedel-Crafts acylation of 1,3,5-trimethyl-1H-pyrazole. This method is a common approach for the acylation of electron-rich heterocyclic compounds.

Caption: Potential inhibition of the COX-2 signaling pathway by a pyrazole derivative.

Conclusion

This technical guide provides a foundational understanding of the chemical and spectral properties of this compound. While direct experimental data is currently scarce, the estimated spectral data and the proposed synthetic protocol offer a valuable starting point for researchers interested in this compound. The potential for this molecule to act as a COX-2 inhibitor, based on the known activities of similar pyrazole derivatives, suggests it may be a compound of interest for further investigation in the development of novel therapeutic agents. It is recommended that future work focuses on the experimental validation of the data and protocols presented herein.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole of interest in medicinal chemistry and materials science. This document outlines the predicted spectral data, provides a plausible experimental protocol for its synthesis and spectroscopic analysis, and includes visualizations to aid in understanding its molecular structure and reaction pathway.

Predicted ¹H NMR Spectral Data

The structure contains four distinct methyl groups in different chemical environments, which are expected to appear as four sharp singlets in the ¹H NMR spectrum. The absence of protons on the pyrazole ring eliminates the possibility of spin-spin coupling between ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 3.7 | Singlet | 3H | N-CH₃ |

| 2 | ~ 2.4 | Singlet | 3H | COCH₃ |

| 3 | ~ 2.2 | Singlet | 3H | C₅-CH₃ |

| 4 | ~ 2.2 | Singlet | 3H | C₃-CH₃ |

Note: The chemical shifts are predicted and may vary slightly in an experimental setting. The assignments for the C₃-CH₃ and C₅-CH₃ protons are interchangeable.

Molecular Structure and Synthesis Workflow

The molecular structure of this compound is presented below, followed by a proposed synthetic workflow.

Caption: Molecular structure of this compound.

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3,5-trimethyl-1H-pyrazole. A logical workflow for this synthesis is depicted below.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis of this compound and the acquisition of its ¹H NMR spectrum.

3.1. Synthesis of this compound via Friedel-Crafts Acylation

This procedure is based on established methods for the acylation of electron-rich heterocyclic compounds.

-

Materials and Reagents:

-

1,3,5-trimethyl-1H-pyrazole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

To this mixture, add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

3.2. ¹H NMR Spectrum Acquisition

This is a general protocol for obtaining a high-resolution ¹H NMR spectrum.

-

Instrumentation:

-

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Spectral Width: A range appropriate for ¹H NMR, typically -2 to 12 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

-

This guide provides a comprehensive overview for the study of this compound, which should prove valuable for researchers in the fields of chemical synthesis and drug development.

In-Depth Technical Guide: 13C NMR Analysis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole of interest in medicinal chemistry and materials science. This document outlines predicted spectral data, detailed experimental protocols, and visual workflows to support researchers in the characterization of this and related compounds.

Predicted 13C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (acetyl) | ~195-200 | The carbonyl carbon of an acetyl group attached to an aromatic ring typically resonates in this downfield region. For example, the carbonyl carbon in 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone appears at 195.95 ppm.[5] |

| C3 (pyrazole) | ~148-152 | The C3 carbon of the pyrazole ring, substituted with a methyl group, is expected to be significantly deshielded. |

| C5 (pyrazole) | ~138-142 | Similar to C3, the C5 carbon bearing a methyl group will be deshielded. |

| C4 (pyrazole) | ~110-115 | The C4 carbon, substituted with the acetyl group, will have its chemical shift influenced by the electron-withdrawing nature of the carbonyl group. |

| N-CH3 | ~35-40 | The N-methyl group carbon chemical shift is characteristic for N-alkylated pyrazoles. |

| C3-CH3 | ~12-15 | Methyl groups attached to the pyrazole ring at positions 3 and 5 have characteristic chemical shifts in this range.[5] |

| C5-CH3 | ~10-13 | Similar to the C3-methyl group, with slight variations possible due to the overall electronic structure.[5] |

| CO-CH3 | ~25-30 | The methyl carbon of the acetyl group is expected in this typical range for acetyl moieties.[5] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of the target compound and its subsequent 13C NMR analysis.

Synthesis of this compound

A general and effective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves a one-pot reaction of a hydrazine, a β-diketone, and an aldehyde.[6] A plausible synthetic route for this compound would involve the cyclocondensation of methylhydrazine with a suitable β-diketone precursor.

Materials:

-

Methylhydrazine

-

Pentane-2,4-dione (acetylacetone)

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

Procedure:

-

To a solution of pentane-2,4-dione in ethanol, add an equimolar amount of methylhydrazine.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting intermediate, 1,3,5-trimethyl-1H-pyrazole, can be isolated and purified by column chromatography.

-

For the acylation step, dissolve the purified 1,3,5-trimethyl-1H-pyrazole in acetic anhydride.

-

Add a catalytic amount of a Lewis acid (e.g., AlCl3) or a protic acid to facilitate the Friedel-Crafts acylation at the C4 position.

-

Heat the mixture and monitor the reaction by TLC.

-

After the reaction is complete, quench the reaction mixture with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

13C NMR Sample Preparation and Analysis

A standard protocol for acquiring a 13C NMR spectrum is detailed below.[7][8][9]

Materials:

-

This compound (50-100 mg)

-

Deuterated solvent (e.g., CDCl3, DMSO-d6), 0.5-0.6 mL

-

5 mm NMR tube

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipette and filter

Procedure:

-

Sample Dissolution: Accurately weigh 50-100 mg of the synthesized compound and dissolve it in approximately 0.5-0.6 mL of a suitable deuterated solvent in a small vial.[8] The choice of solvent depends on the solubility of the compound.

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as TMS, to the NMR tube. TMS provides a reference signal at 0 ppm.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition: Set up the 13C NMR experiment on the spectrometer. Typical acquisition parameters include:

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei.

-

-

Data Processing: After data acquisition, the raw data (Free Induction Decay - FID) is processed. This involves:

-

Fourier Transformation: Converts the time-domain signal (FID) to a frequency-domain signal (spectrum).

-

Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for 13C NMR analysis and the molecular structure of the target compound.

Caption: Workflow for 13C NMR Analysis.

Caption: Structure of this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Mass Spectrometry of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of interest in research and development. This document outlines the predicted electron ionization (EI) fragmentation pathways, presents the expected mass-to-charge ratios of key fragments in a tabular format, and details a standard gas chromatography-mass spectrometry (GC-MS) protocol for its analysis. The guide also includes visualizations of the predicted fragmentation cascade and a general experimental workflow to aid in understanding and practical application.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. Electron ionization mass spectrometry (EI-MS) is a widely used technique that provides reproducible fragmentation patterns, offering a "fingerprint" for compound identification. Understanding these fragmentation patterns is essential for interpreting mass spectra and confirming molecular structures.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Upon electron ionization, this compound (molecular weight: 152.19 g/mol , molecular formula: C8H12N2O) is expected to form a molecular ion (M•+) at m/z 152. This molecular ion will then undergo a series of fragmentation events, primarily driven by the presence of the carbonyl group and the pyrazole ring.

The primary fragmentation is anticipated to be the cleavage of the acyl group, a common pathway for ketones. This can occur in two principal ways:

-

α-cleavage: Loss of a methyl radical (•CH3) from the acetyl group to form a stable acylium ion.

-

Loss of the acetyl group: Cleavage of the bond between the pyrazole ring and the carbonyl carbon, resulting in the formation of a pyrazolyl cation.

Further fragmentation of the pyrazole ring itself can also occur, although this is generally less favorable than the initial cleavages around the keto group.

Below is a diagram illustrating the predicted fragmentation pathway.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragments for this compound under electron ionization.

| m/z | Predicted Fragment Ion | Proposed Structure | Notes |

| 152 | [C8H12N2O]•+ | Molecular Ion | The intact molecule with one electron removed. |

| 137 | [C7H9N2O]+ | [M - CH3]+ | Loss of a methyl radical from the acetyl group (α-cleavage). |

| 123 | [C7H11N2]+ | [M - C2H3O]•+ | Loss of the entire acetyl group. |

| 109 | [C6H9N2]+ | [M - C2H3O - CH2]+ | Subsequent fragmentation of the pyrazolyl cation. |

| 43 | [C2H3O]+ | Acetyl Cation | A common fragment for acetyl-containing compounds. |

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter into a clean GC vial.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

4.3. Data Analysis

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum at that retention time can be extracted and compared against the predicted fragmentation pattern for identification.

Below is a diagram illustrating the general experimental workflow.

Conclusion

The mass spectrometric analysis of this compound by electron ionization is predicted to yield a characteristic fragmentation pattern, with key fragments at m/z 152, 137, 123, 109, and 43. This information, in conjunction with the provided GC-MS protocol, serves as a valuable resource for researchers in the identification and characterization of this and structurally related compounds. The methodologies and predicted data herein provide a solid foundation for further investigation in drug discovery and development.

References

Methodological & Application

The Synthetic Versatility of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone: A Gateway to Novel Heterocyclic Scaffolds

Introduction: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is a versatile building block in organic synthesis, primarily serving as a precursor for a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The presence of a reactive acetyl group attached to the stable trimethylated pyrazole ring allows for its participation in several key condensation reactions, leading to the formation of chalcones, pyrazolines, and other valuable scaffolds. These resulting compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazole-based chalcones and their subsequent conversion to pyrazoline derivatives.

Application Notes

The primary application of this compound in organic synthesis is as a ketone component in condensation reactions. The most prominent of these is the Claisen-Schmidt condensation , which involves the reaction of the ethanone with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2][3] These chalcones are not only valuable synthetic intermediates but also exhibit a spectrum of biological activities.[4][5]

The general reaction scheme is as follows:

Caption: General scheme of the Claisen-Schmidt condensation.

The resulting pyrazole-based chalcones can be further utilized in cyclization reactions. A common subsequent transformation is the reaction with hydrazine hydrate or its derivatives to yield pyrazoline scaffolds.[6][7][8] Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are of significant interest due to their diverse pharmacological properties.[9][10]

The synthesis of pyrazolines from chalcones is a robust and widely employed method for generating chemical libraries for drug discovery.[6]

Experimental Protocols

While specific literature detailing the use of this compound was not identified in the conducted search, the following protocols are based on well-established general procedures for the Claisen-Schmidt condensation and subsequent pyrazoline synthesis with analogous pyrazole-containing ketones.[9][11]

Protocol 1: Synthesis of (E)-3-(Aryl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (Pyrazole-based Chalcone) via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Materials:

-

This compound (1.0 equivalent)

-

Substituted aromatic aldehyde (1.0 - 1.2 equivalents)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20-40% w/v)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and filtration

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the chosen aromatic aldehyde (1.0 eq.) in an appropriate volume of ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask, maintaining the temperature below 10 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water or crushed ice. If a precipitate forms, it can be collected by filtration. If no solid precipitates, acidify the mixture with dilute hydrochloric acid to neutralize the excess NaOH, which should induce precipitation of the chalcone.

-

Purification: The collected crude product is washed with cold water and can be purified by recrystallization from a suitable solvent, such as ethanol.

Caption: Workflow for Chalcone Synthesis.

Protocol 2: Synthesis of 1-Acetyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole (Pyrazoline)

This protocol describes the cyclization of a pyrazole-based chalcone with hydrazine hydrate in the presence of acetic acid to form the corresponding N-acetylated pyrazoline.

Materials:

-

(E)-3-(Aryl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (1.0 equivalent)

-

Hydrazine hydrate (80-99%) (1.5 - 2.0 equivalents)

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and filtration

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyrazole-based chalcone (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux with stirring. The reaction time typically ranges from 4 to 8 hours.

-

Monitoring: Monitor the progress of the reaction using TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude pyrazoline can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Workflow for Pyrazoline Synthesis.

Data Presentation

The following tables summarize representative data for the synthesis of chalcones and pyrazolines based on this compound. The yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.[9][11]

Table 1: Synthesis of Pyrazole-based Chalcones

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | (E)-3-phenyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | 85 |

| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | 90 |

| 3 | 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | 88 |

| 4 | 4-Nitrobenzaldehyde | (E)-3-(4-nitrophenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | 92 |

Table 2: Synthesis of Pyrazoline Derivatives from Chalcones

| Entry | Chalcone from Table 1 | Product | Yield (%) |

| 1 | Entry 1 | 1-Acetyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5-phenyl-4,5-dihydro-1H-pyrazole | 80 |

| 2 | Entry 2 | 1-Acetyl-5-(4-chlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazole | 85 |

| 3 | Entry 3 | 1-Acetyl-5-(4-methoxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazole | 82 |

| 4 | Entry 4 | 1-Acetyl-5-(4-nitrophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazole | 88 |

Logical Relationship Diagram

The synthetic relationship between the starting material, intermediate, and final product, along with the key reaction types, is illustrated below.

Caption: Synthetic pathway from the starting ketone to pyrazoline.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. jddtonline.info [jddtonline.info]

- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 7. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jchr.org [jchr.org]

- 10. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acylation of 1,3,5-Trimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethylpyrazole is a substituted pyrazole, a class of heterocyclic compounds that are significant building blocks in medicinal chemistry and materials science. The acylation of the pyrazole ring, particularly at the C4 position, introduces a keto-functional group that serves as a versatile handle for further chemical modifications. This protocol details established methods for the acylation of 1,3,5-trimethylpyrazole, focusing on Friedel-Crafts acylation and Vilsmeier-Haack formylation, providing researchers with a comprehensive guide for the synthesis of 4-acyl-1,3,5-trimethylpyrazoles.

Overview of Acylation Methods

The primary methods for the acylation of 1,3,5-trimethylpyrazole involve electrophilic substitution at the electron-rich C4 position of the pyrazole ring. The two most common and effective methods are:

-

Friedel-Crafts Acylation: This classic method utilizes an acyl chloride or anhydride in the presence of a Lewis acid catalyst to introduce an acyl group.[1] For pyrazole systems, milder Lewis acids are sometimes preferred to avoid complexation with the nitrogen atoms of the ring.[2]

-

Vilsmeier-Haack Reaction: This reaction is a specific method for formylation (acylation with a formyl group) using a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).[3] The reactive electrophile in this case is the Vilsmeier reagent, a chloroiminium ion.[3]

Data Presentation: Comparison of Reaction Conditions for Pyrazole Acylation

The following table summarizes various conditions reported for the acylation of different pyrazole derivatives, which can be adapted for 1,3,5-trimethylpyrazole.

| Acylation Method | Substrate | Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Friedel-Crafts | 1,3,5-Substituted Pyrazole | Acetic Anhydride / Acetyl Chloride | AlCl3 | Dichloromethane (DCM) | Not Specified | Not Specified | Not Specified | [2] |

| Friedel-Crafts | N-methyl/phenylpyrazoles | Phenyl Ketones | AlCl3 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| Vilsmeier-Haack | 5-chloro-1H-pyrazoles | DMF/POCl3 | - | Not Specified | 120 | 2 | Good | [5] |

| Vilsmeier-Haack | N-alkyl-3,5-dimethyl-1H-pyrazoles | DMF/POCl3 | - | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Friedel-Crafts | 3-Methyl-1-phenyl-pyrazol-5-one | p-Toluoyl chloride | Ca(OH)2 | Dioxane | Reflux | 1.5 | High | [7] |

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,3,5-Trimethylpyrazole with an Acyl Chloride

This protocol is a general procedure adapted from literature for the acylation of pyrazoles.[2][8]

Materials:

-

1,3,5-Trimethylpyrazole

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous Lewis acid (e.g., AlCl3, TiCl4, SnCl4)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and the Lewis acid catalyst (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 1,3,5-trimethylpyrazole (1 equivalent) in anhydrous dichloromethane.

-

Add the acyl chloride (1.1 equivalents) to the solution of 1,3,5-trimethylpyrazole.

-

Slowly add the solution containing 1,3,5-trimethylpyrazole and the acyl chloride to the cooled Lewis acid suspension via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-acyl-1,3,5-trimethylpyrazole.

Protocol 2: Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrazole

This protocol is a general procedure for the formylation of pyrazoles using the Vilsmeier-Haack reaction.[5][6]

Materials:

-

1,3,5-Trimethylpyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle with a reflux condenser

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, place anhydrous DMF (3-10 equivalents) and cool to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5-3 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent may be observed as the solution becomes viscous or solidifies.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 1,3,5-trimethylpyrazole (1 equivalent) in a minimal amount of anhydrous DCE or DCM.

-

Add the solution of 1,3,5-trimethylpyrazole to the Vilsmeier reagent.

-

After the addition, the reaction mixture can be stirred at room temperature or heated to reflux (e.g., 80-120 °C) for 2-12 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 1,3,5-trimethylpyrazole-4-carbaldehyde.

Visualizations

Signaling Pathway Diagrams

Caption: Mechanism of Friedel-Crafts Acylation on 1,3,5-Trimethylpyrazole.

Caption: Mechanism of Vilsmeier-Haack Formylation on 1,3,5-Trimethylpyrazole.

Experimental Workflow

Caption: General experimental workflow for the acylation of 1,3,5-trimethylpyrazole.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of Pyrazole Ketones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of pyrazole ketones, a critical pharmacophore in many drug candidates. The following protocols are based on established and efficient synthetic methodologies, offering a guide for laboratory-scale preparation.

Introduction

Pyrazole ketones are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties. Their versatile structure serves as a key building block in the development of new therapeutic agents. This document outlines several common and effective methods for their preparation.

Synthetic Strategies Overview

The synthesis of pyrazole ketones can be achieved through various pathways. The most prevalent methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. These reactions can be performed under conventional heating, microwave irradiation, or in a continuous flow system.

A general workflow for the synthesis of pyrazole ketones is depicted below. The process typically starts with the selection of appropriate starting materials, followed by the reaction under optimized conditions, and concludes with the isolation and purification of the final product.

Caption: General experimental workflow for pyrazole ketone synthesis.

I. Knorr Pyrazole Synthesis from 1,3-Diketones

The Knorr pyrazole synthesis is a classic and reliable method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][2] This approach offers a straightforward route to a wide variety of substituted pyrazoles.

Reaction Scheme:

Caption: Knorr pyrazole synthesis from a 1,3-diketone and hydrazine.

Experimental Protocol

Materials:

-

Substituted 1,3-diketone (1.0 eq)

-

Hydrazine hydrate or substituted hydrazine (1.1 eq)

-

Ethanol or acetic acid (solvent)

-

Glacial acetic acid (catalyst, if needed)

Procedure:

-

In a round-bottom flask, dissolve the 1,3-diketone in the chosen solvent.

-

Add the hydrazine derivative to the solution. If using a hydrazine salt, an appropriate base may be required.

-

Add a catalytic amount of glacial acetic acid if the reaction is slow.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary

| R1 Group | R2 Group | Hydrazine | Solvent | Time (h) | Yield (%) | Reference |

| Phenyl | Methyl | Phenylhydrazine | N,N-dimethylacetamide | - | 59-98 | [2] |

| Aryl | Methyl | Hydrazine | Trifluoroacetic acid/TfOH | - | - | [2] |

Note: Specific reaction times and yields are highly dependent on the substrates used.

II. Synthesis from α,β-Unsaturated Ketones and Hydrazines

This method involves the condensation of an α,β-unsaturated ketone with a hydrazine, which typically proceeds through a pyrazoline intermediate that is subsequently oxidized to the corresponding pyrazole.[1][2]

Reaction Scheme:

Caption: Synthesis of pyrazole ketones from α,β-unsaturated ketones.

Experimental Protocol

Materials:

-

α,β-Unsaturated ketone (1.0 eq)

-

Hydrazine hydrate or substituted hydrazine (1.1 eq)

-

Solvent (e.g., Ethanol, DMSO)

-

Oxidizing agent (e.g., Bromine, Oxygen, Copper triflate)[1][3]

Procedure:

-

Dissolve the α,β-unsaturated ketone in the chosen solvent in a round-bottom flask.

-

Add the hydrazine derivative and stir the mixture at room temperature or with gentle heating.

-

Monitor the formation of the pyrazoline intermediate by TLC.

-

Once the pyrazoline formation is complete, add the oxidizing agent to the reaction mixture.

-

The reaction is stirred until the oxidation is complete, as indicated by TLC.

-

The reaction is quenched, and the product is extracted with an appropriate organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Data Summary

| Starting Ketone | Oxidizing Agent | Solvent | Time | Yield (%) | Reference |

| Chalcones | Hydrogen Peroxide | - | - | - | [3] |

| Acyclic/Cyclic Ketones | Bromine | - | - | 65-95 | [1] |

| Acyclic/Cyclic Ketones | Oxygen | DMSO | - | - | [1] |

III. One-Pot Synthesis from Ketones, Aldehydes, and Hydrazine

An efficient, one-pot, metal-free process allows for the preparation of substituted pyrazoles from a ketone, an aldehyde, and hydrazine monohydrochloride.[1] This method proceeds through a pyrazoline intermediate which is then oxidized in situ.

Reaction Scheme:

Caption: One-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazine.

Experimental Protocol

Materials:

-

Ketone (1.0 eq)

-

Aldehyde (1.0 eq)

-

Hydrazine monohydrochloride (1.1 eq)

-

Solvent (e.g., Ethanol)

-

Oxidizing agent (e.g., Bromine or Oxygen in DMSO)[1]

Procedure:

-

To a solution of the ketone and aldehyde in the solvent, add hydrazine monohydrochloride.

-

Stir the mixture at room temperature or with gentle heating to form the pyrazoline intermediate.

-

For the oxidation step, either add bromine to the reaction mixture or heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[1]

-

Monitor the reaction by TLC until completion.

-

Work-up the reaction mixture according to the oxidizing agent used.

-

The crude product is purified by chromatography or recrystallization to afford the desired pyrazole.

Data Summary

| Ketone | Aldehyde | Oxidizing Agent | Yield (%) | Reference |

| Cyclohexanone | Benzaldehyde | Bromine | 95 | [1] |

| Acetone | Benzaldehyde | Bromine (2 eq) | 95 | [1] |

| Cyclohexanone | 4-Chlorobenzaldehyde | Bromine | 91 | [1] |

IV. Flow Chemistry Synthesis from Acetophenones

A modern and efficient two-stage synthesis of pyrazoles from acetophenones can be achieved using flow chemistry.[4] This method involves the initial formation of an enaminone intermediate, followed by condensation with hydrazine in a continuous flow reactor.[4]

Workflow Diagram:

Caption: Two-stage flow chemistry synthesis of pyrazoles.

Experimental Protocol (Conceptual)

System Setup:

-

Two pump systems for reagent delivery.

-

A heated reactor coil for the first step (enaminone formation).

-

A T-mixer for introducing the third reagent.

-

A second heated reactor (e.g., a mixer-chip) for the cyclization step.[4]

-

Back pressure regulator to maintain pressure and prevent solvent boiling.

Procedure:

-

Solutions of the acetophenone and N,N-dimethylformamide dimethyl acetal (DMADMF) in a suitable solvent (e.g., DMF) are prepared.[4]

-

A solution of hydrazine in the same solvent is also prepared.

-

The acetophenone and DMADMF solutions are pumped into the first heated reactor coil at a defined flow rate and temperature (e.g., 170 °C).[4]

-

The output from the first reactor, containing the enaminone intermediate, is mixed with the hydrazine solution via a T-mixer.

-

The combined stream then enters the second heated reactor (e.g., 150 °C) for the cyclization reaction.[4]

-

The product stream is collected after passing through the back pressure regulator.

-

The solvent is removed, and the product is isolated and purified.

Data Summary

| Acetophenone Substituent | Yield (%) | Reference |

| 4-Methoxy | 95 | [4] |

| 4-Fluoro | 98 | [4] |

| 4-Chloro | 97 | [4] |

| 4-Bromo | 96 | [4] |

| 2-Fluoro | 94 | [4] |

Conditions: Acetophenone/DMADMF/Hydrazine hydrate ratio = 1:2:3.[4]

References

Application Notes and Protocols: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone as a key starting material for the synthesis of biologically active molecules. The protocols detailed below focus on the synthesis of pyrazole-chalcones and their subsequent conversion into pyrimidine hybrids, which have demonstrated significant potential as antimicrobial agents.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound this compound offers a readily accessible and versatile scaffold for the development of novel therapeutic agents. Its acetyl group provides a reactive handle for various chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones. These chalcone intermediates can then be cyclized to afford a variety of heterocyclic systems, such as pyrimidines, which are themselves prevalent in numerous clinically approved drugs.

Key Applications

The primary application of this compound highlighted in these notes is its use in the synthesis of pyrazole-pyrimidine hybrids with potent antimicrobial activity. The general synthetic strategy involves a two-step process:

-

Claisen-Schmidt Condensation: Reaction of this compound with an appropriate aromatic aldehyde to yield a pyrazolyl-chalcone.

-

Cyclization: Reaction of the chalcone intermediate with a suitable reagent, such as guanidine, to form the pyrimidine ring.

This approach allows for the generation of a diverse library of compounds by varying the aromatic aldehyde in the first step and the cyclizing agent in the second.

Data Presentation

The following tables summarize the biological activity of representative pyrazole-pyrimidine hybrids synthesized from a pyrazolyl-chalcone precursor.

Table 1: In Vitro Antibacterial Activity of Pyrazole-Pyrimidine Hybrids

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |

| 5c | Methicillin-resistant Staphylococcus aureus (MRSA) | 521[1][2] |

| 5c | Pseudomonas aeruginosa | 2085[1][2] |

| Levofloxacin (Reference) | Methicillin-resistant Staphylococcus aureus (MRSA) | 346[1][2] |

| Levofloxacin (Reference) | Pseudomonas aeruginosa | 1384[1] |

Table 2: Dihydrofolate Reductase (DHFR) Inhibition

| Compound ID | IC50 (µM) |

| Chalcone Precursor (4) | 5.00 ± 0.23[2] |

| Pyrimidine Hybrid (5a) | 4.20 ± 0.20[2] |

| Pyrimidine Hybrid (5b) | 4.10 ± 0.19[2] |

| Pyrimidine Hybrid (5c) | 4.00 ± 0.18[2] |

| Trimethoprim (Reference) | 5.54 ± 0.28[2] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-3-(Aryl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (Pyrazolyl-Chalcone) via Claisen-Schmidt Condensation

This protocol describes a general method for the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 20% aqueous)

-

Hydrochloric acid (HCl), dilute

-

Ice

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.

-

Cool the stirred solution in an ice bath.

-

Slowly add the aqueous NaOH solution (2.0-3.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified pyrazolyl-chalcone.

Protocol 2: Synthesis of 4-(Pyrazol-4-yl)-6-aryl-pyrimidin-2-amine Derivatives

This protocol details the cyclization of a pyrazolyl-chalcone with guanidine to form a pyrazole-pyrimidine hybrid.

Materials:

-

(E)-3-(Aryl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (Chalcone intermediate)

-

Guanidine hydrochloride

-

Sodium hydroxide

-

Ethanol

Procedure:

-

To a solution of the pyrazolyl-chalcone (1.0 eq) in absolute ethanol, add guanidine hydrochloride (1.5 eq) and sodium hydroxide (2.0 eq).

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol to yield the desired pyrazole-pyrimidine hybrid.

Visualizations

Experimental Workflow

Caption: Synthetic scheme for pyrazole-pyrimidine hybrids.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Caption: Inhibition of the bacterial folate pathway.

Logical Relationship of Synthesis and Activity

Caption: From building block to biological activity.

References

Application of Pyrazole Derivatives in Drug Discovery: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction